Cas no 150840-69-0 (Hexanoic acid,6-[[4-[[(3b)-3-hydroxy-28-oxolup-20(29)-en-28-yl]amino]-1-oxobutyl]amino]-(9CI))

Hexanoic acid,6-[[4-[[(3b)-3-hydroxy-28-oxolup-20(29)-en-28-yl]amino]-1-oxobutyl]amino]-(9CI) structure
150840-69-0 structure
Product name:Hexanoic acid,6-[[4-[[(3b)-3-hydroxy-28-oxolup-20(29)-en-28-yl]amino]-1-oxobutyl]amino]-(9CI)
CAS No:150840-69-0
MF:C40H66N2O5
MW:654.96244
CID:197662
PubChem ID:463466

Hexanoic acid,6-[[4-[[(3b)-3-hydroxy-28-oxolup-20(29)-en-28-yl]amino]-1-oxobutyl]amino]-(9CI) Chemical and Physical Properties

Names and Identifiers

    • Hexanoic acid,6-[[4-[[(3b)-3-hydroxy-28-oxolup-20(29)-en-28-yl]amino]-1-oxobutyl]amino]-(9CI)
    • 6-[4-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]
    • 150840-69-0
    • DTXSID20934095
    • Betulinic acid NH-PrCONH-PenCOOH deriv.
    • N'-[N-[3.beta.-Hydroxylup-20(29)-en-28-oyl]-4-aminobutanoyl]-6-aminohexanoic acid
    • 6-[4-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-1-isopropenyl-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]butanoylamino]hexanoic acid
    • 6-[(4-{[3,28-Dihydroxylup-20(29)-en-28-ylidene]amino}-1-hydroxybutylidene)amino]hexanoic acid
    • N'-(N-(3beta-Hydroxylup-20(29)-en-28-oyl)-4-aminobutanoyl)-6-aminohexanoic acid
    • Hexanoic acid, 6-[[4-[[(3.beta.)-3-hydroxy-28-oxolup-20(29)-en-28-yl]amino]-1-oxobutyl]amino]-
    • Hexanoic acid, 6-((4-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)-1-oxobutyl)amino)-
    • Inchi: InChI=1S/C40H66N2O5/c1-26(2)27-16-21-40(35(47)42-25-11-12-32(44)41-24-10-8-9-13-33(45)46)23-22-38(6)28(34(27)40)14-15-30-37(5)19-18-31(43)36(3,4)29(37)17-20-39(30,38)7/h27-31,34,43H,1,8-25H2,2-7H3,(H,41,44)(H,42,47)(H,45,46)/t27-,28+,29-,30+,31-,34+,37-,38+,39+,40-/m0/s1
    • InChI Key: CAYGEKXXHPCMKR-KUFQZFQGSA-N
    • SMILES: OC(CCCCCNC(CCCNC([C@@]12CC[C@]3([C@@]4(CC[C@H]5C([C@H](CC[C@]5(C)[C@H]4CC[C@@H]3[C@H]1[C@@H](CC2)C(=C)C)O)(C)C)C)C)=O)=O)=O

Computed Properties

  • Exact Mass: 654.49717321g/mol
  • Monoisotopic Mass: 654.49717321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 47
  • Rotatable Bond Count: 12
  • Complexity: 1210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.1
  • Topological Polar Surface Area: 116Ų

Recommend Articles

Recommended suppliers
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited